Cas no 1965304-83-9 (Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate)
![Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate structure](https://pt.kuujia.com/scimg/cas/1965304-83-9x500.png)
1965304-83-9 structure
Nome do Produto:Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate
N.o CAS:1965304-83-9
MF:C10H8ClF3O3
MW:268.616932868958
MDL:MFCD28396342
CID:4632008
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate Propriedades químicas e físicas
Nomes e Identificadores
-
- Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate
-
- MDL: MFCD28396342
- Inchi: 1S/C10H8ClF3O3/c1-16-9(15)5-17-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3
- Chave InChI: OYULCNSKBVHRAP-UHFFFAOYSA-N
- SMILES: C(OC)(=O)COC1=CC=C(Cl)C(C(F)(F)F)=C1
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1251556-250mg |
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate |
1965304-83-9 | 99% | 250mg |
$245 | 2024-06-05 | |
A2B Chem LLC | AX89727-25g |
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate |
1965304-83-9 | 99% | 25g |
$2995.00 | 2024-04-20 | |
A2B Chem LLC | AX89727-1g |
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate |
1965304-83-9 | 99% | 1g |
$195.00 | 2024-04-20 | |
1PlusChem | 1P01F8JJ-5g |
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate |
1965304-83-9 | 99% | 5g |
$997.00 | 2024-06-17 | |
eNovation Chemicals LLC | Y1251556-5g |
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate |
1965304-83-9 | 99% | 5g |
$1600 | 2025-02-21 | |
eNovation Chemicals LLC | Y1251556-250mg |
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate |
1965304-83-9 | 99% | 250mg |
$255 | 2025-02-21 | |
Oakwood | 098478-1g |
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate |
1965304-83-9 | 99% | 1g |
$195.00 | 2023-09-17 | |
Oakwood | 098478-5g |
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate |
1965304-83-9 | 99% | 5g |
$895.00 | 2023-09-17 | |
eNovation Chemicals LLC | Y1251556-25g |
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate |
1965304-83-9 | 99% | 25g |
$4895 | 2024-06-05 | |
A2B Chem LLC | AX89727-5g |
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate |
1965304-83-9 | 99% | 5g |
$895.00 | 2024-04-20 |
Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate Literatura Relacionada
-
1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
3. Back matter
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
1965304-83-9 (Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate) Produtos relacionados
- 1797024-01-1(N-[(1-phenylpyrrolidin-2-yl)methyl]-2-(1H-pyrrol-1-yl)acetamide)
- 1806953-91-2(3-Cyano-4-(difluoromethyl)-5-methoxy-2-methylpyridine)
- 2229412-76-2(tert-butyl N-2-methyl-4-(piperidin-2-yl)phenylcarbamate)
- 1699210-92-8(4-amino-1-(3-ethoxypropyl)-1H-pyrazole-3-carboxamide)
- 138915-31-8(3,5,5-Trimethylhexanal Oxime)
- 865658-73-7(4-(4-hydroxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one)
- 2171284-57-2(2-methyl-4-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}but-2-enoic acid)
- 2199132-45-9(N,N-dimethyl-4-[(4-methylpyridin-2-yl)oxy]cyclohexan-1-amine)
- 1172830-25-9(1-tert-butyl-4-methyl-6-2-oxo-2-(4-phenylpiperazin-1-yl)ethyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one)
- 899960-97-5(N-2-(1H-1,3-benzodiazol-2-yl)phenyl-4-(phenylsulfanyl)butanamide)
Fornecedores recomendados
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
